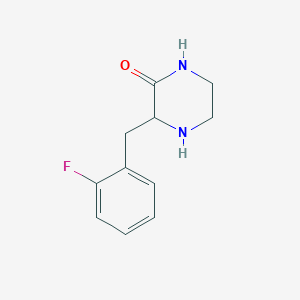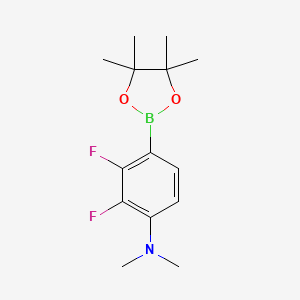
1-(3-Pyridyl)vinylboronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Pyridyl)vinylboronic Acid Pinacol Ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Pyridyl)vinylboronic Acid Pinacol Ester can be synthesized through various methods, including the hydroboration of alkynes and alkenes with pinacolborane. This reaction typically involves the use of a catalyst such as lithium or iron complexes to facilitate the addition of boron to the unsaturated bond . Another method involves the borylation of vinyl halides using a palladium catalyst under mild conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale hydroboration or borylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Pyridyl)vinylboronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Heck-Mizoroki Reaction: This reaction couples the boronic ester with an aryl halide in the presence of a palladium catalyst, leading to the formation of conjugated systems.
Protodeboronation: This reaction involves the removal of the boron group, typically using a radical approach, to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura and Heck-Mizoroki reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Radical Initiators: Used in protodeboronation reactions.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Heck-Mizoroki Reaction: Formation of conjugated dienes or trienes.
Protodeboronation: Formation of the corresponding hydrocarbon.
Scientific Research Applications
1-(3-Pyridyl)vinylboronic Acid Pinacol Ester has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of enzyme inhibitors and receptor analogs.
Medicine: Utilized in the
Properties
Molecular Formula |
C13H18BNO2 |
|---|---|
Molecular Weight |
231.10 g/mol |
IUPAC Name |
3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine |
InChI |
InChI=1S/C13H18BNO2/c1-10(11-7-6-8-15-9-11)14-16-12(2,3)13(4,5)17-14/h6-9H,1H2,2-5H3 |
InChI Key |
YEMFGPXLAKEBOD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)propane-1,3-diol](/img/structure/B15333053.png)
![4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-2,5-dimethoxypyridine](/img/structure/B15333066.png)

![8-Chloropyrido[4,3-d]pyrimidine](/img/structure/B15333073.png)





![7,8-Dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B15333127.png)
![8-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15333138.png)


